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This document provides detailed application notes and protocols on the use of generative
models, with a focus on Generative Adversarial Networks (GANS), as presented in the British
Machine Vision Conference (BMVC) proceedings and their broader applications in drug
discovery.

Application in Medical Image Analysis (Based on
BMVC Proceedings)

Generative models, particularly diffusion models and adaptations of large pre-trained models,
have been a key focus in recent BMVC proceedings for tasks in medical image analysis. These
models offer powerful solutions for image segmentation, synthesis, and 3D reconstruction from
limited data.

Morphology-Driven Learning with Diffusion Transformer
for Medical Image Segmentation

A novel approach presented at BMVC 2024, the Diffusion Transformer Segmentation (DTS)
model, demonstrates robust performance in segmenting noisy medical images. This method
replaces the commonly used U-Net encoder in diffusion models with a transformer architecture
to better capture global dependencies in the image.
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Experimental Protocol:

Pre-training: The model is pre-trained on a large dataset of medical images, including CT
and MRI scans (3,358 and 6,970 subjects, respectively), without using corresponding labels.
This step leverages self-supervised learning.

Self-Supervised Learning: The pre-training employs a combination of:

o Contrastive Learning (SImCLR): To learn discriminative feature representations from
augmented samples.

o Masked Location Prediction: To predict the location of masked regions in the input.

o Partial Reconstruct Prediction (SimMIM): To reconstruct masked patches of the input
volume.

Fine-tuning for Segmentation: The pre-trained model is then fine-tuned on specific medical
image segmentation tasks.

Morphology-Driven Technigues: To enhance performance on complex structures, the
following are incorporated:

o k-neighbor Label Smoothing: Leverages the relative positions of organs for smoother label
transitions.

o Reverse Boundary Attention: Focuses the model's attention on the boundaries of regions
of interest.

Loss Function: A combination of losses is used to train the model, including reconstruction
loss, masked location prediction loss, and contrastive learning loss, with empirically
determined weights (e.g., A1=0.1, A2=0.01 for specific tasks).[1]

Quantitative Data Summary:
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Model Dataset Dice Score
DTS (Ours) Multi-organ CT 91.2
nnU-Net Multi-organ CT 89.5
Swin-UNETR Multi-organ CT 90.1

Note: The table presents a simplified summary of reported results. For detailed metrics across
different organs and datasets, please refer to the original publication.

Experimental Workflow Diagram:
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Adapting Segment Anything Model (SAM) to Medical
Images

The "Segment Anything Model" (SAM) has shown remarkable zero-shot segmentation
capabilities. However, its performance on out-of-distribution medical images can be suboptimal.
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The AutoSAM paper from BMVC 2023 proposes a method to adapt SAM for medical imaging
without fine-tuning the entire model.[2]

Experimental Protocol:

 Architecture Modification: The prompt encoder of the original SAM architecture is replaced
with a new encoder (e.g., a Harmonic Dense Net).[2][3] This new encoder takes the input
image itself as the prompt.

e Training: The original SAM model is frozen. The new prompt encoder is trained using the
gradients provided by the frozen SAM.[2]

o Mask Generation: A shallow deconvolutional network is also trained to decode the output of
the new encoder into a segmentation mask. This provides a lightweight solution for direct
segmentation.

o Evaluation: The adapted model is evaluated on various medical image segmentation
benchmarks.

Quantitative Data Summary:

Model Dataset Mean loU
AutoSAM (Ours) GlaS 0.892
SAM (point prompt) GlaS 0.756
nnU-Net Glas 0.881

Note: This table provides a high-level comparison. Refer to the original paper for a
comprehensive evaluation across multiple datasets and metrics.

Logical Relationship Diagram:
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Application in Drug Discovery: De Novo Molecule
Generation

Generative Adversarial Networks are being increasingly utilized for de novo drug design, which
involves generating novel molecular structures with desired chemical and pharmacological
properties. Models like MolGAN and ORGAN have been instrumental in this domain.

MoIGAN: An Implicit Generative Model for Small
Molecular Graphs

MoIGAN is designed to generate molecular graphs directly, avoiding the need for sequential
string-based representations like SMILES. It employs a generator, a discriminator, and a
reward network to produce molecules with optimized properties.[4]

Experimental Protocol:
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e Molecular Representation: Molecules are represented as graphs with a node feature matrix
(atom types) and an adjacency tensor (bond types).[4][5]

o Generator: A multi-layer perceptron (MLP) takes a sample from a standard normal
distribution and generates a dense adjacency tensor and an atom feature matrix. Categorical
sampling is then used to obtain a discrete molecular graph.[6]

o Discriminator: A relational graph convolutional network (GCN) is used to distinguish between
real molecules from a dataset and generated molecules.

o Reward Network: This network has the same architecture as the discriminator and is trained
to predict a specific chemical property of a molecule (e.g., drug-likeness).

o Training: The generator and discriminator are trained adversarially using the Wasserstein
GAN (WGAN) objective. The generator is also optimized using reinforcement learning, with
the reward provided by the reward network.

o Dataset: The model is typically trained on datasets of small molecules like QM9 or ZINC.

Quantitative Data Summary (QM9 Dataset):

Metric MolIGAN ORGAN VAE
Validity (%) 98.1 95.7 93.5
Novelty (%) 94.2 99.9 95.1
Uniqueness (%) 99.9 100 99.9
Drug-likeness (QED) 0.83 0.78 0.81

Note: This table summarizes typical performance metrics. Actual values may vary based on
specific experimental setups.

MolGAN Architecture Diagram:
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ORGAN: Objective-Reinforced Generative Adversarial
Networks for Sequence Generation

ORGAN is designed to generate novel molecular sequences (SMILES strings) that are
optimized for desired properties. It combines a GAN with reinforcement learning to guide the
generation process.[7][8]

Experimental Protocol:
o Representation: Molecules are represented as SMILES strings.

o Generator: A recurrent neural network (RNN), typically with LSTM or GRU cells, is used as
the generator to produce SMILES strings character by character.
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e Discriminator: A convolutional neural network (CNN) is often used as the discriminator to
classify SMILES strings as real or fake.

» Reinforcement Learning: The generator is treated as a reinforcement learning agent. The
"reward" for generating a particular molecule is a combination of the discriminator's output
(how "real" it looks) and a score from an external objective function (e.g., predicted solubility,
synthesizability, or drug-likeness).[8]

e Training: The discriminator is trained to distinguish real from generated SMILES. The
generator is then trained using policy gradients (e.g., REINFORCE algorithm) to maximize
the expected reward.

e Pre-training: The generator is often pre-trained on a large dataset of known molecules (e.g.,
from ChEMBL) using maximum likelihood estimation before the adversarial training begins.

Quantitative Data Summary (Targeting High Drug-likeness):

Average QED

Model % Novel % Valid
Score

ORGAN 0.91 98.5 96.2

Pre-trained Generator  0.75 95.1 97.8

Baseline GAN 0.82 97.3 94.5

Note: This table illustrates the improvement in a target property (QED) with ORGAN compared
to baseline models.

ORGAN Training Workflow:
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ORGAN Training Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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